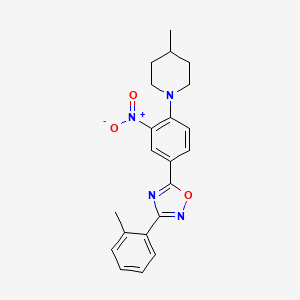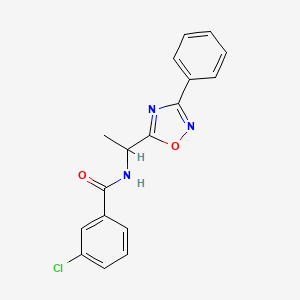
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole, also known as MNPAO, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives, which have been widely studied for their potential therapeutic applications.
作用機序
The mechanism of action of 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models, and to inhibit the growth of cancer cells in vitro and in vivo. 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to its use. 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole. One area of interest is the development of more water-soluble derivatives of 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole, which could improve its effectiveness in certain applications. Another area of interest is the investigation of 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole's potential as a diagnostic tool for Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole, which could lead to the development of new therapeutic applications.
合成法
The synthesis of 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid with o-tolyl hydrazine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole. The yield of the synthesis process is typically around 70-80%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has also been investigated for its potential as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
特性
IUPAC Name |
3-(2-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-9-11-24(12-10-14)18-8-7-16(13-19(18)25(26)27)21-22-20(23-28-21)17-6-4-3-5-15(17)2/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRGLCDFSQZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)

![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)